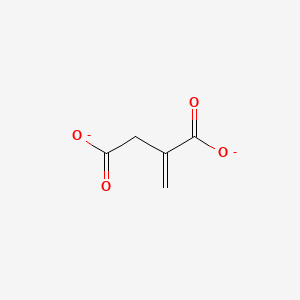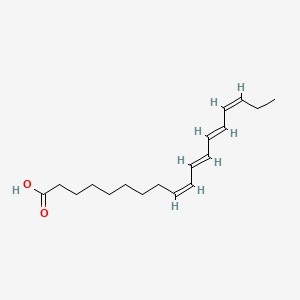
Actamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actamycin is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
mTOR Signaling and Cellular Processes
Actamycin, also known as Actinomycin D, is a compound that has been investigated in the context of mTOR (mammalian target of rapamycin) signaling. This signaling pathway plays a central role in regulating cell growth, metabolism, and survival. Actamycin's interaction with mTOR signaling has implications for various cellular processes and diseases.
mTOR and Memory Consolidation : Actamycin influences mTORC2 (mTOR complex 2), which is crucial for memory consolidation. Studies have shown that targeting mTORC2 can impact long-term memory and hippocampal long-term potentiation, suggesting therapeutic potential for cognitive dysfunction (Huang et al., 2013).
mTOR in Disease Pathogenesis : The mTOR pathway, which Actamycin affects, is implicated in various diseases including cancer, diabetes, and neurodegenerative disorders. This makes Actamycin a candidate for therapeutic intervention in these diseases (Blenis, 2017); (Saxton & Sabatini, 2017).
Anti-Aging and Longevity : Actamycin's modulation of mTOR signaling has been studied in the context of aging and lifespan extension. It presents potential as an anti-aging therapeutic (Blagosklonny, 2012); (Lamming et al., 2013).
Neurodegenerative Diseases : Actamycin, through its action on the mTOR pathway, has potential implications in the treatment of neurodegenerative diseases. This includes influencing autophagy and protein aggregation in conditions like ALS and frontotemporal lobar dementia (Wang, Tsai, & Shen, 2013).
Impact on Viral Replication : Actamycin's modulation of mTOR signaling has been observed to affect the replication of viruses like HIV-1. This offers a potential avenue for developing antiviral strategies (Roy, Paquette, Fortin, & Tremblay, 2002).
Potential in Cancer Therapy : The interaction of Actamycin with mTOR signaling has implications in cancer biology. Its effects on cell growth and survival pathways make it a candidate for cancer treatment, especially in cancers with defective signaling pathways (Guertin & Sabatini, 2005).
Expanding Regulatory T Cells : Actamycin, by affecting mTOR signaling, can influence the expansion of regulatory T cells, which are crucial for immune regulation. This has implications for diseases involving immune dysregulation (Battaglia, Stabilini, & Roncarolo, 2005).
Novel Antitumor Mechanisms : Actamycin has been found to interact with oncogenic promoter G-quadruplex DNA, suggesting a unique mechanism for its anticancer activity. This interaction may repress gene expression involved in cancer progression (Kang & Park, 2009).
Propiedades
Número CAS |
76045-67-5 |
|---|---|
Nombre del producto |
Actamycin |
Fórmula molecular |
C39H45NO10 |
Peso molecular |
687.8 g/mol |
Nombre IUPAC |
(7Z,12Z,16Z,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone |
InChI |
InChI=1S/C39H45NO10/c1-20-11-9-7-8-10-12-30(44)40-33-37(48)27-18-25(6)36(47)32(31(27)38(49)39(33)50)35(46)24(5)17-23(4)34(45)22(3)14-16-26(41)15-13-21(2)29(43)19-28(20)42/h7-14,16-18,20,22-23,26,28,34,41-42,45,47-48H,15,19H2,1-6H3,(H,40,44)/b8-7-,11-9-,12-10-,16-14-,21-13-,24-17- |
Clave InChI |
VMGZUMXAOXKLLT-PNBNQRKOSA-N |
SMILES isomérico |
CC1/C=C\C=C/C=C\C(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)/C(=C\C(C(C(/C=C\C(C/C=C(\C(=O)CC1O)/C)O)C)O)C)/C)C(=O)C2=O)O |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |
SMILES canónico |
CC1C=CC=CC=CC(=O)NC2=C(C3=C(C(=C(C(=C3)C)O)C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)C(=O)C2=O)O |
Sinónimos |
actamycin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



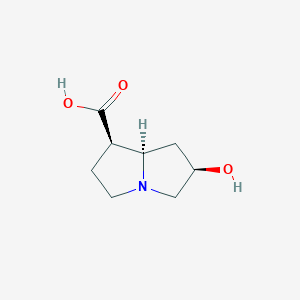

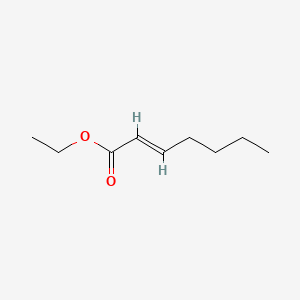
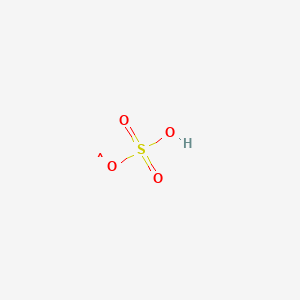


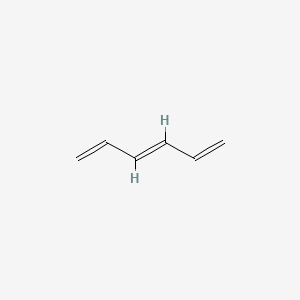

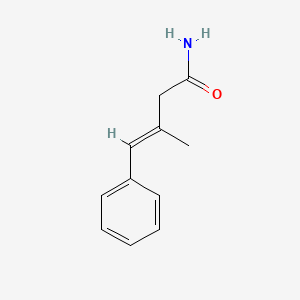
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
